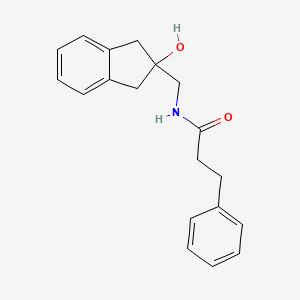
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide is an organic compound that features a complex structure combining an indene moiety with a phenylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide typically involves the following steps:
生物活性
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide, a compound with a unique structural composition, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an indene moiety linked to a phenylpropanamide group, which contributes to its diverse biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, facilitating interactions that may alter their function.
- Hydrophobic Interactions : The indene moiety can engage with hydrophobic pockets in proteins, influencing their activity and stability.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anti-inflammatory Properties
Studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in inflammatory disease models.
2. Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of cell cycle progression.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially through modulation of neuroinflammatory pathways and enhancement of neuronal survival factors.
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of this compound:
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of phenylpropanamide have been shown to inhibit cell growth in breast and colon cancer models, suggesting that N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide could possess similar properties due to its structural analogies with known anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The hydroxymethyl group in the structure may enhance binding interactions with microbial targets, leading to improved antimicrobial activity.
Materials Science
Nonlinear Optical Applications
this compound has potential applications in nonlinear optics. Compounds with similar indene structures have been investigated for their nonlinear optical properties, making them suitable for use in devices such as optical limiters and waveguides. The presence of the hydroxymethyl group may contribute to enhanced optical performance by affecting the electronic distribution within the molecule .
Drug Delivery Systems
The compound's unique structure allows for exploration in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted drug delivery and controlled release mechanisms. This is particularly beneficial in cancer therapy, where localized delivery can minimize systemic side effects while maximizing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phenylpropanamide derivatives and evaluated their anticancer activities against several cancer cell lines. The findings revealed that certain modifications to the phenyl ring significantly enhanced cytotoxicity, indicating that this compound could be a promising candidate for further development .
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of related compounds demonstrated that derivatives with hydroxymethyl substitutions exhibited potent antibacterial activity against resistant strains of bacteria. This suggests that this compound may also possess significant antimicrobial potential .
属性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-16-8-4-5-9-17(16)13-19/h1-9,22H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWDILHKFEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













